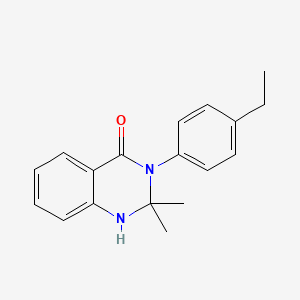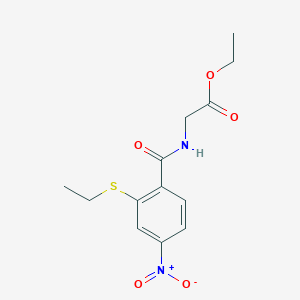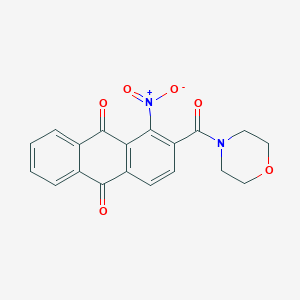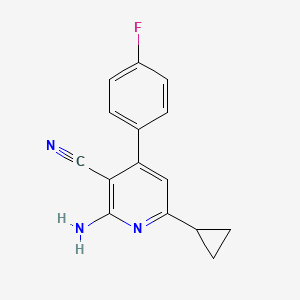![molecular formula C17H13N3O7S B15006934 (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diazinane ring, a nitrothiophene group, and a dimethoxyphenyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where the diazinane ring is reacted with a dimethoxyphenyl halide in the presence of a base.
Attachment of the nitrothiophene group: This is usually accomplished through a condensation reaction between the diazinane derivative and a nitrothiophene aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrothiophene group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Phenol derivatives.
Applications De Recherche Scientifique
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrothiophene group is known to interact with electron-rich sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The dimethoxyphenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione: shares similarities with other diazinane derivatives and nitrothiophene compounds.
Diazinane derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Nitrothiophene compounds: Recognized for their electronic properties and use in material science.
Uniqueness
- The combination of a diazinane ring, a nitrothiophene group, and a dimethoxyphenyl group in a single molecule makes this compound unique. This structural complexity contributes to its distinct chemical reactivity and potential applications across various scientific disciplines.
Propriétés
Formule moléculaire |
C17H13N3O7S |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H13N3O7S/c1-26-9-3-5-13(27-2)12(7-9)19-16(22)11(15(21)18-17(19)23)8-10-4-6-14(28-10)20(24)25/h3-8H,1-2H3,(H,18,21,23)/b11-8+ |
Clé InChI |
XYHFPHPBHDRPSH-DHZHZOJOSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C/C3=CC=C(S3)[N+](=O)[O-])/C(=O)NC2=O |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15006852.png)
![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)
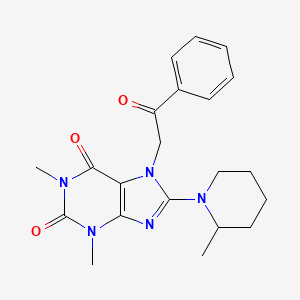
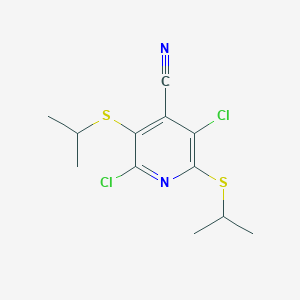

![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
